1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate is a useful research compound. Its molecular formula is C15H28O7Si and its molecular weight is 348.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate involves several steps:
Reaction of 1,5-pentanediol with tert-butyl(dimethyl)silyl chloride: This step involves the protection of the hydroxyl groups of 1,5-pentanediol using tert-butyl(dimethyl)silyl chloride to form a silyl ether.
Esterification with ethyl chloroformate: The silyl ether is then reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.
Methylation: Finally, the compound undergoes methylation to form the desired product.
Industrial production methods typically involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals[][1].
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways[][1].
Medicine: It is a key intermediate in the synthesis of certain drugs, including statins, which are used to lower cholesterol levels[][1].
Industry: It is used as an additive in coatings and adhesives to improve plasticity and weather resistance[][1].
Comparison with Similar Compounds
1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate can be compared with other similar compounds, such as:
tert-Butyldimethylsilyl ethers: These compounds also contain the tert-butyldimethylsilyl group and are used for protecting hydroxyl groups in organic synthesis.
Ethyl esters: Compounds like ethyl acetate contain the ethoxycarbonyl group and are used as solvents and intermediates in organic synthesis.
Methyl esters: Methyl esters, such as methyl acetate, are used in similar applications as ethyl esters but have different physical properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H28O7Si |
---|---|
Molecular Weight |
348.46 g/mol |
IUPAC Name |
1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate |
InChI |
InChI=1S/C15H28O7Si/c1-8-20-14(18)21-13(17)10-11(9-12(16)19-5)22-23(6,7)15(2,3)4/h11H,8-10H2,1-7H3 |
InChI Key |
BEVABXNTHJECLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.